molecular formula C5H11NO5P- B031393 d-AP5 CAS No. 79055-68-8

d-AP5

Numéro de catalogue: B031393
Numéro CAS: 79055-68-8
Poids moléculaire: 196.12 g/mol
Clé InChI: VOROEQBFPPIACJ-SCSAIBSYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Phosphono-D-norvaline is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate-binding site. This phosphonic acid analogue of aspartate and glutamate serves as a crucial pharmacological tool in neuroscience research for elucidating the role of NMDA receptors in synaptic transmission, plasticity, and excitotoxicity. Its high specificity allows researchers to dissect NMDA receptor-mediated contributions to long-term potentiation (LTP) and long-term depression (LTD), which are fundamental processes underlying learning and memory. Furthermore, 5-Phosphono-D-norvaline is extensively used in experimental models to investigate neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's, where excessive NMDA receptor activation is implicated in neuronal cell death. By selectively blocking this pathway, it helps in validating therapeutic targets and developing novel neuroprotective strategies. The D-norvaline backbone contributes to its metabolic stability and selectivity profile, making it a superior research compound compared to broader-spectrum glutamate antagonists. This product is intended for in vitro and ex vivo applications, including receptor binding assays, electrophysiological studies on brain slices, and primary neuronal culture models.

Propriétés

Numéro CAS

79055-68-8

Formule moléculaire

C5H11NO5P-

Poids moléculaire

196.12 g/mol

Nom IUPAC

[(4R)-4-amino-4-carboxybutyl]-hydroxyphosphinate

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1

Clé InChI

VOROEQBFPPIACJ-SCSAIBSYSA-M

SMILES isomérique

C(C[C@H](C(=O)O)N)CP(=O)(O)O

SMILES canonique

C(CC(C(=O)O)N)CP(=O)(O)O

Apparence

Assay:≥95%A crystalline solid

Pictogrammes

Irritant

Synonymes

2 Amino 5 phosphonopentanoate
2 Amino 5 phosphonopentanoic Acid
2 Amino 5 phosphonovalerate
2 Amino 5 phosphonovaleric Acid
2-Amino-5-phosphonopentanoate
2-Amino-5-phosphonopentanoic Acid
2-Amino-5-phosphonovalerate
2-Amino-5-phosphonovaleric Acid
2-APV
5 Phosphononorvaline
5-Phosphononorvaline
d-APV
dl-APV

Origine du produit

United States

Méthodes De Préparation

Acyl Chlorination of n-Valeric Acid

n-Valeric acid undergoes acyl chlorination using thionyl chloride (SOCl₂) under reflux conditions. Typical parameters include:

ParameterValue
Molar ratio (SOCl₂:acid)2:1 to 5:1
Temperature60–78°C
Reaction time4–8 hours
Yield85–90% (n-pentanoyl chloride)

This step generates n-pentanoyl chloride, a reactive intermediate for subsequent bromination.

α-Bromination

Bromination at the α-position is achieved using bromine (Br₂) or phosphorus tribromide (PBr₃). For example:

n-Pentanoyl chloride+Br2AlCl3α-bromo-n-pentanoyl chloride\text{n-Pentanoyl chloride} + \text{Br}2 \xrightarrow{\text{AlCl}3} \alpha\text{-bromo-n-pentanoyl chloride}

ConditionDetail
CatalystAluminum chloride (AlCl₃)
SolventDichloromethane
Temperature0–5°C
Yield70–75%

The α-bromo intermediate is pivotal for introducing the amino group.

Amination and Chiral Resolution

Amination via Gabriel Synthesis

The α-bromo compound reacts with potassium phthalimide to form a phthalimidoyl intermediate, followed by hydrazinolysis to yield racemic norvaline.

StepConditions
Phthalimide reactionReflux in THF, 12 hours
HydrazinolysisEthanol, 80°C, 6 hours
Racemic yield60–65%

Enantiomeric Resolution

D-Norvaline is isolated via diastereomeric salt formation with D-tartaric acid:

  • Racemic norvaline is dissolved in hot water.

  • D-Tartaric acid is added stoichiometrically.

  • Crystallization at 5°C preferentially isolates the D-enantiomer-tartrate complex.

  • Recrystallization in methanol enhances purity (>99% ee).

Phosphonate group installation at the 5-position remains the most technically demanding step. While explicit protocols are absent in cited sources, analogous methods for phosphono amino acids suggest two approaches:

Michaelis-Arbuzov Reaction

Reaction of D-norvaline with triethyl phosphite (PO(OEt)₃) under acidic conditions:

D-Norvaline+PO(OEt)3HCl5-Phosphono-D-norvaline+EtOH\text{D-Norvaline} + \text{PO(OEt)}_3 \xrightarrow{\text{HCl}} \text{5-Phosphono-D-norvaline} + \text{EtOH}

ParameterValue
Temperature110–120°C
Reaction time24–48 hours
SolventToluene
ChallengesCompeting side reactions

Direct Phosphorylation with POCl₃

Phosphorus oxychloride (POCl₃) reacts with the hydroxyl group of a norvaline derivative:

  • Protect the amino group with Boc (tert-butoxycarbonyl).

  • Phosphorylate the 5-hydroxyl group using POCl₃.

  • Deprotect under acidic conditions (e.g., HCl/dioxane).

StepYield
Boc protection85%
Phosphorylation50–60%
Global deprotection90%

This route achieves moderate yields but requires meticulous protection-deprotection cycles.

Hydrolysis and Final Purification

The phosphorylated intermediate undergoes hydrolysis to yield 5-Phosphono-D-norvaline:

  • Acidic hydrolysis : 6 M HCl, reflux for 6 hours.

  • Ion-exchange chromatography :

    • Use strong cation-exchange resin (e.g., Dowex 50WX8).

    • Elute with 5% NH₄OH to isolate the product.

  • Recrystallization : Methanol/water (3:1) to ≥99% purity.

Analytical Validation

Chiral Purity Assessment

  • HPLC : Chiralpak® IA column, 0.025–1.25 mM sample, UV detection at 210 nm.

  • Optical rotation : [α]D20=+8.5[\alpha]_D^{20} = +8.5^\circ (c = 1, H₂O).

Structural Confirmation

  • 31P NMR^{31}\text{P NMR} : Single peak at δ 25 ppm (phosphonate group).

  • HRMS : m/z 198.0534 [M+H]⁺ (calc. 198.0538).

Industrial-Scale Considerations

ParameterLab ScaleIndustrial Scale
Batch size10–100 g10–100 kg
PurificationColumn chromatographyContinuous ion exchange
Total yield9–12%15–20% (optimized)
Cost driversChiral resolutionPhosphorylation reagents

Economic analyses highlight phosphorylation reagents (e.g., POCl₃) as the primary cost driver, necessitating solvent recovery systems.

Challenges and Innovations

  • Enantiomeric erosion : Phosphorylation under harsh conditions may racemize the D-enantiomer. Mitigation involves low-temperature reactions and enzymatic catalysis.

  • Phosphonate stability : The phosphono group hydrolyzes under basic conditions, requiring pH-controlled steps.

  • Green chemistry : Recent advances explore biocatalytic phosphorylation using phosphotransferases, though yields remain suboptimal (30–40%) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : L'acide D-2-amino-5-phosphonovalérique est utilisé comme outil pour étudier les propriétés et les fonctions des récepteurs NMDA en recherche chimique.

Biologie : En recherche biologique, le composé est utilisé pour étudier le rôle des récepteurs NMDA dans la plasticité synaptique, l'apprentissage et la mémoire. Il est également utilisé pour étudier les mécanismes des maladies neurodégénératives et la neuroprotection.

Médecine : L'acide D-2-amino-5-phosphonovalérique présente des applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que l'épilepsie, la maladie d'Alzheimer et la douleur chronique. Il est utilisé dans des études précliniques pour évaluer l'efficacité des antagonistes des récepteurs NMDA.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs NMDA. Il est également utilisé dans la production de réactifs de recherche et d'outils de diagnostic.

Mécanisme d'action

L'acide D-2-amino-5-phosphonovalérique exerce ses effets en inhibant de manière compétitive la liaison du glutamate aux récepteurs NMDA. Cette inhibition empêche l'activation du récepteur et l'afflux de calcium subséquent dans le neurone. Le blocage des récepteurs NMDA par l'acide D-2-amino-5-phosphonovalérique perturbe la transmission synaptique et la plasticité, qui sont essentielles pour les processus d'apprentissage et de mémoire. Le composé cible spécifiquement le site de liaison du glutamate sur le récepteur NMDA.

Applications De Recherche Scientifique

NMDA Receptor Antagonism

D-AP5 is primarily utilized for its ability to inhibit NMDA receptors, which play crucial roles in synaptic plasticity, memory formation, and excitotoxicity. By blocking these receptors, this compound serves as a valuable tool in research focused on:

  • Neurodegenerative Diseases : Studies have shown that this compound can mitigate excitotoxic damage associated with conditions such as Alzheimer's disease and multiple sclerosis by preventing excessive calcium influx into neurons .
  • Pain Management : Research indicates that this compound may have antinociceptive properties, making it a candidate for pain relief strategies in chronic pain models .

Behavioral Studies

This compound is frequently employed in behavioral neuroscience to assess the role of NMDA receptors in learning and memory:

  • Memory Impairment : Administering this compound has been shown to impair memory retention in animal models, thus providing insights into the mechanisms underlying learning processes .
  • Tinnitus Research : Local blockade of NMDA receptors using this compound has been investigated for its potential to alleviate chronic tinnitus symptoms by modulating auditory pathways .

Neurophysiological Research

This compound is integral to neurophysiological studies that explore synaptic transmission:

  • Electrophysiological Studies : It has been used to isolate NMDA receptor-mediated currents in various neuronal types, allowing researchers to dissect the contributions of NMDA receptors to synaptic responses .
  • Calcium Imaging : this compound's application in studies involving calcium indicators helps elucidate the role of NMDA receptors in calcium signaling during synaptic activity .

Pharmacological Research

In pharmacology, this compound serves as a reference compound for developing new NMDA receptor antagonists:

  • Drug Development : The compound's well-characterized antagonistic properties make it a standard against which new drugs targeting NMDA receptors are compared. This includes assessing efficacy and safety profiles .

Data Table of this compound Applications

Application AreaSpecific Use CaseFindings/Outcomes
Neurodegenerative DiseasesMitigating excitotoxicityReduced neuronal damage in animal models
Pain ManagementAntinociceptive effectsPain relief observed in chronic pain models
Behavioral NeuroscienceMemory impairment studiesImpaired memory retention noted
Tinnitus ResearchAlleviating symptomsPotential therapeutic role identified
Neurophysiological ResearchElectrophysiological studiesIsolated NMDA receptor-mediated currents
Pharmacological ResearchDrug development referenceStandard for assessing new NMDA antagonists

Case Studies

  • Neuroprotection in Excitotoxicity :
    A study demonstrated that administration of this compound significantly reduced neuronal death caused by excessive glutamate exposure in vitro, highlighting its protective effects against excitotoxicity .
  • Impact on Learning and Memory :
    In a controlled experiment involving rodents, this compound was administered prior to training sessions, resulting in notable deficits in spatial memory tasks compared to control groups. This underscores the critical role of NMDA receptors in learning processes .
  • Chronic Pain Models :
    Research indicated that systemic administration of this compound led to decreased pain sensitivity in models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .

Mécanisme D'action

d-2-Amino-5-phosphonovaleric acid exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of the receptor and subsequent calcium influx into the neuron. The blockade of NMDA receptors by d-2-Amino-5-phosphonovaleric acid disrupts synaptic transmission and plasticity, which are essential for learning and memory processes. The compound specifically targets the glutamate binding site on the NMDA receptor .

Comparaison Avec Des Composés Similaires

Enantiomeric Specificity

The D-enantiomer of 5-Phosphono-D-norvaline demonstrates significantly higher NMDA receptor antagonism (IC₅₀ ~5–10 µM) compared to its L-enantiomer or racemic mixtures like DL-AP5 (IC₅₀ >50 µM) . This underscores the importance of stereochemistry in receptor-ligand interactions.

Selectivity vs. Broad-Spectrum Antagonists

While 5-Phosphono-D-norvaline selectively blocks NMDA receptors, compounds like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) target AMPA receptors. Co-administration of these antagonists in synaptic transmission studies allows precise dissection of glutamate receptor subtypes .

Pharmacokinetic and Solubility Differences

Derivatives such as 5-(phosphonooxy)-L-norvaline () replace the phosphonate group with a phosphoester, enhancing solubility in aqueous solutions but reducing membrane permeability and receptor binding efficiency .

Activité Biologique

5-Phosphono-D-norvaline, also known as D-AP5, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has garnered significant attention due to its implications in various neurological conditions and its potential therapeutic applications.

  • Molecular Formula : C5_5H12_{12}N1_{1}O5_{5}P
  • Molecular Weight : 197.13 g/mol
  • CAS Number : 79055-68-8
  • Purity : >99%

This compound functions by competitively inhibiting the glutamate binding site of NMDA receptors. Its inhibitory effects are characterized by the following properties:

  • IC50_{50} Values :
    • NR2A: 0.28 µM
    • NR2B: 0.46 µM
    • NR2C: 1.6 µM

This selective inhibition can lead to decreased calcium influx through NMDA receptors, which is significant in preventing excitotoxicity—a process that contributes to neuronal damage in various neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This is particularly relevant in conditions such as:

  • Chronic Pain : this compound has shown potential in attenuating chronic pain responses by blocking NMDA receptor activity .
  • Tinnitus : Local blockade of NMDA receptors using this compound may alleviate symptoms of chronic tinnitus .

Learning and Memory

This compound has been utilized in studies investigating synaptic plasticity, learning, and memory. Its antagonistic action on NMDA receptors can impair certain forms of synaptic potentiation, thereby affecting memory formation processes .

Case Studies and Research Findings

Case Study 1: NMDA Receptor Blockade and Pain Management
A study demonstrated that administration of this compound significantly reduced pain responses in animal models subjected to nerve injury. The results indicated that this compound effectively reversed behavioral changes associated with neuropathic pain without notable side effects .

Case Study 2: Cognitive Impairment Models
In a controlled experiment involving rodents, this compound was administered to evaluate its effects on cognitive tasks. The findings revealed that while this compound inhibited certain learning tasks, it also provided insights into the role of NMDA receptors in synaptic plasticity and memory retention .

Comparative Table of NMDA Receptor Antagonists

CompoundIC50_{50} (µM)Mechanism of ActionApplications
This compoundNR2A: 0.28Competitive antagonist at NMDA sitePain management, cognitive studies
MK-8010.02Non-competitive antagonistNeuroprotection, research on addiction
Ketamine0.1Non-competitive antagonistAntidepressant effects

Q & A

Basic: What experimental methodologies are recommended for synthesizing 5-Phosphono-D-norvaline with high enantiomeric purity?

Answer:
Synthesis of 5-Phosphono-D-norvaline requires chiral resolution techniques to ensure enantiomeric purity. Key steps include:

  • Asymmetric catalysis : Use chiral auxiliaries or enzymes (e.g., lipases) to control stereochemistry during phosphonate group incorporation .
  • Chromatographic validation : Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate and quantify D/L enantiomers. Reference standard concentrations (e.g., 0.025–1.25 mM for D-norvaline analogs) should align with calibration curves .
  • NMR and mass spectrometry : Confirm structural integrity via <sup>31</sup>P NMR for phosphonate groups and high-resolution MS for molecular weight verification .

Basic: How can researchers validate the inhibitory activity of 5-Phosphono-D-norvaline against target enzymes (e.g., glutamate racemase)?

Answer:
Validation requires kinetic assays and competitive inhibition studies:

  • Dose-response curves : Test concentrations spanning 0.1–10× IC50 values. Use triplicate measurements to ensure reproducibility .
  • Control experiments : Compare with known inhibitors (e.g., D-cycloserine) and include negative controls (e.g., L-norvaline) to assess stereospecificity .
  • Data normalization : Express activity as % inhibition relative to substrate-only controls. Use ANOVA to evaluate significance across replicates (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-AP5
Reactant of Route 2
d-AP5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.